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molecular formula C12H15ClO B8635636 [[(3-Chlorocyclobutyl)methoxy]methyl]benzene

[[(3-Chlorocyclobutyl)methoxy]methyl]benzene

Cat. No. B8635636
M. Wt: 210.70 g/mol
InChI Key: RTTWFZUEZTWOJF-UHFFFAOYSA-N
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Patent
US04855466

Procedure details

A mixture of 3-chlorocyclobutanemethanol (17.3 g, 0.143 mole) and benzylbromide (29.96 g, 0.1576 mole) in dry dimethylformamide (123 ml) was stirred at room temperature under an argon atmosphere and a 60% suspension of sodium hydride (6.31 g) was added. The reaction was stirred at ambient temperature for 22.5 hours. The reaction mixture was poured into 600 ml of water and the aqueous mixture extracted with ethyl acetate (4×500 ml). The ethyl acetate extracts were combined and dried over anhydrous sodium sulfate and the ethyl acetate evaporated in vacuo yielding the crude product as a yellow oil. The material was purified on a 2-liter Merck silica gel column eluting with 3 liters of hexane, followed by 5% ethyl acetate/hexane. The fractions containing the desired product were combined and the volatiles evaporated in vacuo yielding 28.6 g of the title compound as a pale yellow oil.
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
29.96 g
Type
reactant
Reaction Step One
Quantity
123 mL
Type
solvent
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.31 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]1[CH2:5][CH:4]([CH2:6][OH:7])[CH2:3]1.[CH2:8](Br)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[H-].[Na+].O>CN(C)C=O>[Cl:1][CH:2]1[CH2:5][CH:4]([CH2:6][O:7][CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
17.3 g
Type
reactant
Smiles
ClC1CC(C1)CO
Name
Quantity
29.96 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
123 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6.31 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at ambient temperature for 22.5 hours
Duration
22.5 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture extracted with ethyl acetate (4×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the ethyl acetate evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
yielding the crude product as a yellow oil
CUSTOM
Type
CUSTOM
Details
The material was purified on a 2-liter Merck silica gel column
WASH
Type
WASH
Details
eluting with 3 liters of hexane
ADDITION
Type
ADDITION
Details
The fractions containing the desired product
CUSTOM
Type
CUSTOM
Details
the volatiles evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1CC(C1)COCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 28.6 g
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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